molecular formula C8H9N5OS B14382777 S-ethyl 6-aminopurine-9-carbothioate

S-ethyl 6-aminopurine-9-carbothioate

Cat. No.: B14382777
M. Wt: 223.26 g/mol
InChI Key: CZBTULAPMBGWPC-UHFFFAOYSA-N
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Description

S-ethyl 6-aminopurine-9-carbothioate: is a chemical compound with the molecular formula C8H9N5OS and a molecular weight of 223.25496 g/mol . It is a derivative of 6-aminopurine, which is also known as adenine, a fundamental component of nucleic acids. This compound is characterized by the presence of an ethyl group attached to the sulfur atom and an amino group at the 6th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl 6-aminopurine-9-carbothioate typically involves the reaction of 6-aminopurine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: S-ethyl 6-aminopurine-9-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-ethyl 6-aminopurine-9-carbothioate is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and nucleic acids. It helps in understanding the role of purines in cellular processes and the development of purine-based drugs .

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antiviral, anticancer, and antimicrobial properties. Researchers are exploring its use as a therapeutic agent for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of S-ethyl 6-aminopurine-9-carbothioate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

  • 6-aminopurine-9-carboxylic acid methyl ester
  • 6-aminopurine-9-propanoic acid
  • 6-aminopurine-9-carboxamide

Comparison: S-ethyl 6-aminopurine-9-carbothioate is unique due to the presence of the ethyl group attached to the sulfur atom, which imparts distinct chemical properties compared to other 6-aminopurine derivatives. This structural modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9N5OS

Molecular Weight

223.26 g/mol

IUPAC Name

S-ethyl 6-aminopurine-9-carbothioate

InChI

InChI=1S/C8H9N5OS/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3,(H2,9,10,11)

InChI Key

CZBTULAPMBGWPC-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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